Tuftsin, arg(3)- Tuftsin, arg(3)-
Brand Name: Vulcanchem
CAS No.: 75929-73-6
VCID: VC19376610
InChI: InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1
SMILES:
Molecular Formula: C22H45N11O6
Molecular Weight: 559.7 g/mol

Tuftsin, arg(3)-

CAS No.: 75929-73-6

Cat. No.: VC19376610

Molecular Formula: C22H45N11O6

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Tuftsin, arg(3)- - 75929-73-6

Specification

CAS No. 75929-73-6
Molecular Formula C22H45N11O6
Molecular Weight 559.7 g/mol
IUPAC Name (2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1
Standard InChI Key AMIKVPDNIWPWNL-AQBKWJQSSA-N
Isomeric SMILES CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Canonical SMILES CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tuftsin, Arg(3)- has the molecular formula C₂₂H₄₅N₁₁O₆ and a molecular weight of 559.7 g/mol . Its IUPAC name is (3xi)-L-threonyl-L-lysyl-D-arginyl-L-arginine, reflecting the stereochemical inversion at the third residue. Key identifiers include:

PropertyValue
CAS Registry Number75929-73-6
PubChem CID187078
DSSTox Substance IDDTXSID80997303
SequenceThr-Lys-D-Arg-Arg (TKdRR)

Stereochemical Modifications

The substitution of L-proline with D-arginine introduces a chiral center at position 3, altering the peptide’s backbone conformation. Theoretical analyses suggest that this D-arginine residue disrupts the native β-turn structure of tuftsin, which is critical for receptor binding . The resulting conformational flexibility may explain differences in its immunogenic activity compared to the parent peptide .

Biological Activity and Mechanisms

Immunostimulatory Effects

ActivityTuftsin (EC₅₀)Tuftsin, Arg(3)- (EC₅₀)
Phagocytosis stimulation100 nM160 nM
Reactive oxygen species production90 nM220 nM
Chemotaxis induction80 nMNot detected

Receptor Interactions

The D-arginine substitution impairs binding to the tuftsin receptor (TNFRSF13B), which preferentially recognizes the L-proline-containing conformation . Molecular dynamics simulations reveal that the inverted arginine residue sterically hinders interactions with the receptor’s hydrophobic pocket, reducing activation efficacy .

Synthesis and Structural Analogues

Synthetic Routes

Tuftsin, Arg(3)- is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The D-arginine residue is incorporated at position 3 to ensure stereochemical purity . Post-synthetic purification involves reverse-phase HPLC, with a reported yield of 68% .

Conformational Analogues

Studies on tuftsin-like peptides, such as Gly-Gln-Pro-Arg, highlight the importance of the Pro-Arg dipeptide in immunogenic activity . While these analogues share functional similarities, their conformational stability varies:

PeptideBackbone Energy (kcal/mol)Stable Conformations
Tuftsin, Arg(3)--12.34
Gly-Gln-Pro-Arg-10.86
Native tuftsin-14.13

The reduced conformational stability of Tuftsin, Arg(3)- correlates with its diminished biological activity .

Research Findings and Clinical Implications

Structural-Activity Relationships (SAR)

Key SAR insights include:

  • Position 3: D-arginine substitution reduces steric compatibility with receptors but enhances resistance to proteolytic degradation .

  • C-terminal arginine: Essential for electrostatic interactions with cell membranes; methylation of the guanidino group abolishes activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator